Prohexadione calcium

Übersicht

Beschreibung

Prohexadionsäurecalcium: . Gibberelline sind Pflanzenhormone, die das Wachstum und die Entwicklung fördern. Durch Hemmung ihrer Biosynthese reduziert Prohexadionsäurecalcium effektiv das Pflanzenwachstum, wodurch es in landwirtschaftlichen Praktiken zur Kontrolle der Pflanzenhöhe und zur Verbesserung des Ernteertrags eingesetzt werden kann .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Prohexadionsäurecalcium wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung von Calcium-3,5-Dioxo-4-Propionylcyclohexancarboxylat beinhalten . . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln und Katalysatoren, um die Reaktionen zu ermöglichen.

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Prohexadionsäurecalcium durch großtechnische chemische Syntheseprozesse hergestellt. Diese Prozesse beinhalten die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um die gleichbleibende Qualität und Ausbeute des Endprodukts zu gewährleisten . Die industriellen Produktionsmethoden sind so konzipiert, dass sie effizient und kostengünstig sind, was die großtechnische Herstellung von Prohexadionsäurecalcium für den landwirtschaftlichen Einsatz ermöglicht.

Chemische Reaktionsanalyse

Arten von Reaktionen: Prohexadionsäurecalcium durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen . Diese Reaktionen sind für seine Funktion als Pflanzenwachstumsregulator unerlässlich.

Häufige Reagenzien und Bedingungen:

Hauptsächlich gebildete Produkte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Prohexadionsäurecalcium, die unterschiedliche biologische Aktivitäten und Anwendungen haben können .

Analyse Chemischer Reaktionen

Types of Reactions: Prohexadione calcium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for its function as a plant growth regulator.

Common Reagents and Conditions:

Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles, depending on the specific reaction conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and applications .

Wissenschaftliche Forschungsanwendungen

Key Applications

-

Peanut Production

- Effect on Yield : Research has shown that Pro-Ca application can significantly increase peanut yield. A study demonstrated that applying Pro-Ca at 140 g a.i./ha resulted in yields of 7,600 kg/ha compared to 7,500 kg/ha with a lower rate of 70 g a.i./ha, indicating effective yield maintenance even at reduced application rates .

- Canopy Management : Timing of application also plays a crucial role. Studies indicate that applying Pro-Ca at different canopy closure stages affects pod maturity and overall yield. Notably, applying it twice within one week at full canopy closure improved yields relative to untreated controls .

-

Apple Cultivation

- Stem Length Regulation : Pro-Ca is extensively used in apple orchards to control excessive stem elongation. The application has shown significant reductions in stem length, promoting better fruit quality and easier management .

- Fruit Quality Improvement : By regulating growth, Pro-Ca contributes to improved fruit size and color, enhancing marketability.

-

Rice Cultivation

- Stress Mitigation : In rice, foliar applications of Pro-Ca have been shown to alleviate damage caused by salinity stress during the tillering stage. The treatment enhances chlorophyll content and photosynthetic efficiency, leading to better growth under adverse conditions .

- Growth Quality Regulation : The regulator aids in maintaining plant structure and reducing lodging risk, which is critical for maximizing harvest potential.

- Brassica Napus (Canola)

Data Tables

| Crop | Application Rate (g a.i./ha) | Yield (kg/ha) | Notes |

|---|---|---|---|

| Peanut | 140 | 7,600 | Increased pod maturity and yield |

| Peanut | 70 | 7,500 | Yield maintained with reduced rate |

| Apple | N/A | N/A | Reduced stem length |

| Rice | N/A | N/A | Improved growth under salinity stress |

| Brassica Napus | N/A | N/A | Enhanced photosynthesis under stress |

Case Studies

- Peanut Yield Enhancement Study

- Salinity Stress Mitigation in Rice

- Growth Regulation in Apples

Wirkmechanismus

Prohexadione calcium exerts its effects by inhibiting the biosynthesis of gibberellins in plants. It specifically targets the enzymes involved in the conversion of mevalonic acid to gibberellin precursors. By blocking this pathway, this compound reduces the levels of active gibberellins, leading to decreased plant growth and development. The inhibition of gibberellin biosynthesis also affects other physiological processes, such as flowering and fruit development.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Ancymidol: Ein Pflanzenwachstumsregulator, der die Gibberellin-Biosynthese in mehreren Schritten hemmt.

Paclobutrazol: Ein weiterer Hemmstoff der Gibberellin-Biosynthese, der in der Landwirtschaft weit verbreitet ist.

Uniconazol: Ein auf Triazolen basierender Pflanzenwachstumsregulator, der die Gibberellin-Biosynthese hemmt.

Einzigartigkeit von Prohexadionsäurecalcium: Prohexadionsäurecalcium ist einzigartig in seiner schnellen Wirkung und seinem Fehlen einer Restaktivität in Fruchtfolgekulturen. Im Gegensatz zu einigen anderen Wachstumsregulatoren bleibt es nicht im Boden, was es umweltfreundlich und für nachhaltige landwirtschaftliche Praktiken geeignet macht. Darüber hinaus machen seine spezifische Wirkungsweise und seine Wirksamkeit bei niedrigen Konzentrationen es zu einem wertvollen Werkzeug für die präzise Wachstumsregulation in verschiedenen Kulturen.

Biologische Aktivität

Prohexadione calcium, a plant growth regulator (PGR), is primarily used in agriculture to manage plant growth and enhance fruit set. This article explores its biological activity, including its pharmacokinetics, effects on various crops, and potential toxicological impacts based on diverse research findings.

Overview of this compound

This compound (chemical formula: CHCaO), acts by inhibiting the enzyme gibberellin biosynthesis, which is crucial for plant growth regulation. Its application leads to reduced vegetative growth and improved fruit quality in various crops.

Pharmacokinetics

Absorption and Metabolism:

this compound is rapidly absorbed following oral administration. In studies, it exhibited approximately 80% bioavailability at low doses, with peak concentrations occurring within 30 minutes post-administration . The main metabolic pathway involves conversion to its free acid form, which is the primary metabolite found in urine and feces .

Excretion:

The compound is primarily excreted renally at low doses, while higher doses result in increased fecal excretion. Notably, this compound does not accumulate in tissues, indicating a low risk of chronic toxicity from accumulation .

Effects on Fruit Set and Growth Regulation

This compound has been shown to significantly enhance fruit set in apple trees (e.g., 'McIntosh') when applied at concentrations of 125 mg·L during petal fall. Studies indicate that this application can lead to improved fruit yield without adversely affecting return bloom .

Table 1: Effects of this compound on Apple Fruit Set

| Treatment Concentration (mg·L) | Fruit Set (%) | Return Bloom Effect |

|---|---|---|

| 0 | Baseline | Baseline |

| 125 | Increased | Reduced |

| 250 | Increased | Reduced |

Mitigation of Stress Effects

Recent studies have demonstrated that this compound can alleviate stress-induced damage in crops such as rice under saline conditions. Foliar applications have shown improvements in morphological and physiological indices during the tillering stage when subjected to salt stress .

Chronic Toxicity Studies

Long-term studies have assessed the chronic toxicity of this compound. In a two-year study involving rats and mice, no evidence of carcinogenicity was found even at high doses (up to 50,000 ppm) . However, some adverse effects were noted at elevated doses, including:

- Renal Effects: Increased kidney weight and histopathological changes were observed at high doses.

- Hematological Changes: Significant reductions in white blood cell counts were noted in treated males .

Developmental Toxicity

This compound did not exhibit developmental toxicity in studies involving rats and rabbits at doses up to the limit dose (1000 mg/kg/day). The compound was also non-mutagenic in various assays conducted on bacteria and mammalian cells .

Case Studies

Case Study: Impact on Corn Seedlings

A comparative study evaluated the effectiveness of this compound against other PGRs like paclobutrazol on corn seedlings. Results indicated that this compound effectively regulated overgrowth, leading to optimal seedling development without significant adverse effects on overall growth metrics .

Case Study: Salt Stress Mitigation

In another study focusing on rice plants under salt stress, this compound application resulted in improved growth quality indicators compared to untreated controls. This highlights its potential role as a protective agent against environmental stressors .

Q & A

Basic Research Questions

Q. What are the primary degradation pathways of Prohexadione calcium in soil environments, and how do they influence its environmental persistence?

this compound undergoes oxidative mineralization to carbon dioxide in aerobic soil conditions, driven by microbial activity. Its low octanol/water partition coefficient (log Kow ≈ 0.5) and rapid degradation half-life (typically <30 days) limit bioaccumulation and groundwater contamination. However, mobility in sandy or low-organic soils requires monitoring via leaching studies. Chronic exposure assessments should integrate soil type-specific degradation rates .

Q. How is chronic dietary exposure risk assessed for this compound in human health studies?

Chronic dietary risk is evaluated using tolerance-level residue assumptions and the Chronic Population Adjusted Dose (cPAD). The U.S. EPA employs a Tier 1 analysis, assuming 100% crop-treated scenarios for registered uses (e.g., pome fruit, peanuts). Exposure estimates for the general population and subgroups (e.g., children) are compared to cPAD thresholds, with current data indicating <5% cPAD utilization, below the level of concern (>100%) .

Q. What experimental models are commonly used to evaluate this compound’s efficacy in crop growth regulation?

Randomized complete block designs with 3–4 replications are standard. For peanut studies, treatments often include labeled rates (e.g., 140 g a.i./ha) applied at canopy closure stages. Data on plant weight, pod loss, and yield are analyzed using mixed models (e.g., PROC GLIMMIX in SAS), with location and year as random effects. Fisher’s LSD (α=0.05) is used for mean separation .

Advanced Research Questions

Q. How can researchers address contradictory yield responses to this compound across peanut cultivars, and what methodological adjustments are recommended?

Contradictions arise from genetic variability (e.g., Virginia-type vs. runner cultivars) and application timing. Studies should:

- Include multiple cultivars (e.g., Gregory, Perry) and planting patterns (single vs. twin rows).

- Standardize application timing (e.g., 50% vs. 100% canopy closure) and use machine-harvested pod counts to minimize sampling bias.

- Apply repeated measures ANOVA to assess interactions between cultivar, timing, and environmental factors (e.g., seasonal rainfall) .

Q. What are the critical data gaps in this compound’s environmental fate profile, and how might they be addressed?

Key gaps include:

- Anaerobic soil metabolism : Limited data on degradation under waterlogged conditions.

- Aquatic photolysis : Insufficient validation of surface water persistence.

- Degradate toxicity : Major degradates (e.g., cyclohexanedione derivatives) lack ecotoxicological profiles. Solutions: Conduct harmonized EU-U.S. studies using OECD 307 (soil) and OPPTS 835.3170 (photolysis) guidelines. Prioritize high-resolution mass spectrometry (HRMS) for degradate identification .

Q. How can PRZM/EXAMS models improve ecological risk assessments for this compound in aquatic systems?

PRZM/EXAMS estimates surface water concentrations using crop-specific Percent Cropped Area (PCA) adjustments. Researchers should:

- Input regional soil hydrology data (e.g., USDA NRCS SSURGO).

- Validate model outputs against field measurements of drinking water levels of comparison (DWLOCs).

- Incorporate Tier II assessments for sensitive taxa (e.g., Daphnia magna chronic toxicity endpoints) .

Q. Methodological Notes

- Statistical Analysis : Use mixed-effects models to account for spatial-temporal variability in field trials .

- Ecotoxicity Testing : Follow EPA 850.1075 (fish) and 850.1350 (invertebrates) guidelines, noting data gaps in estuarine/marine species .

- Regulatory Harmonization : Cross-reference EU dossier submissions (e.g., anaerobic metabolism studies) to reduce redundant testing .

Eigenschaften

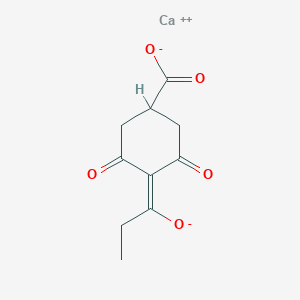

IUPAC Name |

calcium;4-(1-oxidopropylidene)-3,5-dioxocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5.Ca/c1-2-6(11)9-7(12)3-5(10(14)15)4-8(9)13;/h5,11H,2-4H2,1H3,(H,14,15);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLKUPINTOLSSLD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C1C(=O)CC(CC1=O)C(=O)[O-])[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10CaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White, yellow, or pale yellow-brown solid; [HSDB] Slightly beige powder; [MSDSonline] | |

| Record name | Prohexadione-calcium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6847 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility (mg/L at 20 °C): methanol 1.11; acetone 0.038; n-hexane <0.003; toluene 0.004; ethyl acetate <0.010; isopropanol <0.105; dichloromethane 0.004, In water, 174 mg/L at 20 °C | |

| Record name | PROHEXADIONE CALCIUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7252 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.435 | |

| Record name | PROHEXADIONE CALCIUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7252 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000001 [mmHg] | |

| Record name | Prohexadione-calcium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6847 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Fine white powder, Pale yellow brown colored fine powder | |

CAS No. |

127277-53-6 | |

| Record name | Cyclohexanecarboxylic acid, 3,5-dioxo-4-(1-oxopropyl)-, ion(1-), calcium, calcium salt (2:1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.222 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROHEXADIONE-CALCIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U279R462WB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROHEXADIONE CALCIUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7252 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

>360 °C, Yellow powder with sweet smell. Melting point >360 °C. Hardly soluble in organic solvents. /Technical/ | |

| Record name | PROHEXADIONE CALCIUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7252 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.